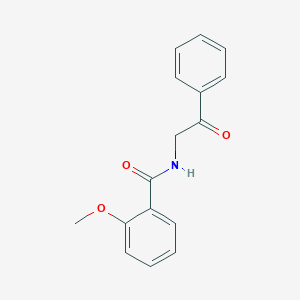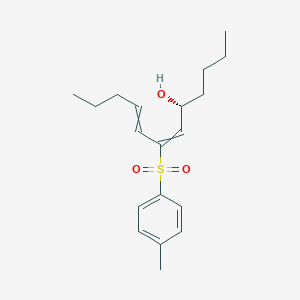
(5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol is an organic compound that features a complex structure with multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol typically involves multiple steps, including the formation of the dodeca-6,8-dien backbone and the introduction of the sulfonyl and hydroxyl groups. Common synthetic routes may include:
Formation of the Diene Backbone: This can be achieved through a series of reactions such as Wittig reactions or olefin metathesis.
Introduction of the Sulfonyl Group: This step often involves sulfonylation reactions using reagents like sulfonyl chlorides.
Hydroxyl Group Addition: The hydroxyl group can be introduced through hydroboration-oxidation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The diene moiety can be reduced to form a saturated hydrocarbon.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Catalysts such as Pd/C (Palladium on carbon) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: May serve as a precursor for pharmaceutical compounds.
Industry: Could be used in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol would depend on its specific applications. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
(5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-ol: can be compared with other sulfonyl-containing compounds or dienes.
Unique Features: The combination of the sulfonyl group with the diene and hydroxyl functionalities makes it unique.
List of Similar Compounds
- This compound
- (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-one
- (5R)-7-(4-Methylbenzene-1-sulfonyl)dodeca-6,8-dien-5-thiol
Propriétés
Numéro CAS |
198987-23-4 |
|---|---|
Formule moléculaire |
C19H28O3S |
Poids moléculaire |
336.5 g/mol |
Nom IUPAC |
(5R)-7-(4-methylphenyl)sulfonyldodeca-6,8-dien-5-ol |
InChI |
InChI=1S/C19H28O3S/c1-4-6-8-10-19(15-17(20)9-7-5-2)23(21,22)18-13-11-16(3)12-14-18/h8,10-15,17,20H,4-7,9H2,1-3H3/t17-/m1/s1 |
Clé InChI |
WMHROUDMXDSYHU-QGZVFWFLSA-N |
SMILES isomérique |
CCCC[C@H](C=C(C=CCCC)S(=O)(=O)C1=CC=C(C=C1)C)O |
SMILES canonique |
CCCCC(C=C(C=CCCC)S(=O)(=O)C1=CC=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


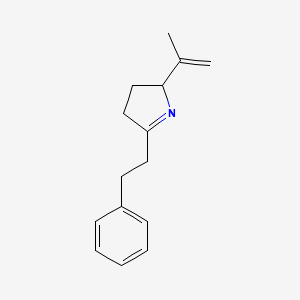

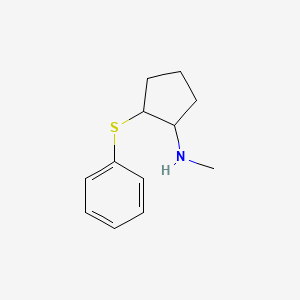
![5-[(2,1,3-Benzoxadiazol-5-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12582829.png)
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)


![Acetamide,2-[(8-fluoro-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12582863.png)
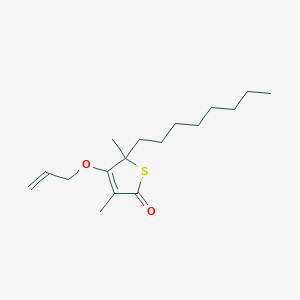
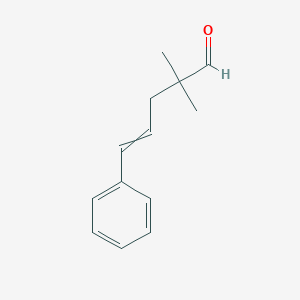
![2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582872.png)
![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)

